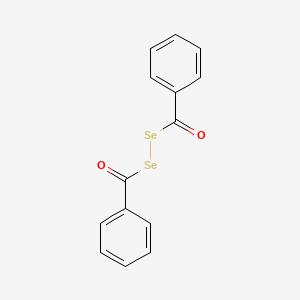
Dibenzoyl diselenide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzoyl diselenide is an organoselenium compound with the chemical formula (C_{14}H_{10}O_{2}Se_{2}) It is characterized by the presence of two benzoyl groups attached to a diselenide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzoyl diselenide can be synthesized through the reaction of benzoyl chloride with sodium selenide. The process involves the following steps:
- Sodium borohydride is added to gray selenium suspended in water under a nitrogen atmosphere to prevent oxidation.
- The mixture is stirred and warmed to complete the dissolution of selenium.
- Benzoyl chloride is then added to the solution, and the mixture is stirred for 20 hours at room temperature.
- The resulting yellow solid is washed with water and purified through recrystallization from chloroform .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis method described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: Dibenzoyl diselenide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form seleninic acids.
Reduction: It can be reduced to form selenols.
Substitution: It can participate in substitution reactions where the benzoyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Seleninic acids.
Reduction: Selenols.
Substitution: Compounds with different functional groups replacing the benzoyl groups.
Scientific Research Applications
Dibenzoyl diselenide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.
Biology: It has been studied for its potential antioxidant properties and its role in enzyme catalysis.
Industry: It is used in the development of materials with unique properties, such as high reactivity and stability.
Mechanism of Action
The mechanism of action of dibenzoyl diselenide involves its ability to undergo redox reactions, which can modulate the oxidative state of biological systems. It can interact with various molecular targets, including enzymes and cellular components, to exert its effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Diphenyl diselenide: Known for its antioxidant properties and glutathione peroxidase-like activity.
Selenocyanates and selenoureas: These compounds also exhibit significant biological activities, including anticancer properties.
Uniqueness: Dibenzoyl diselenide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its dual benzoyl groups provide stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
38572-13-3 |
|---|---|
Molecular Formula |
C14H10O2Se2 |
Molecular Weight |
368.2 g/mol |
IUPAC Name |
Se-benzoylselanyl benzenecarboselenoate |
InChI |
InChI=1S/C14H10O2Se2/c15-13(11-7-3-1-4-8-11)17-18-14(16)12-9-5-2-6-10-12/h1-10H |
InChI Key |
SDKYCTXRBKQSMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[Se][Se]C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















